molecular formula C6H8ClN3 B6279504 6-chloro-N,N-dimethylpyridazin-4-amine CAS No. 17258-37-6

6-chloro-N,N-dimethylpyridazin-4-amine

Cat. No.: B6279504
CAS No.: 17258-37-6
M. Wt: 157.6
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Description

6-Chloro-N,N-dimethylpyridazin-4-amine is a chemical compound of significant interest in scientific research and development. Its structure, featuring a chloro-substituted pyridazine ring and a dimethylamino group, makes it a valuable intermediate and scaffold in various chemical syntheses. This compound is part of a broader class of nitrogen-containing heterocycles that are frequently explored for their potential biological activities and applications in medicinal chemistry. Researchers utilize this amine in the development of novel pharmacologically active molecules, as similar pyridazine derivatives are known to be key components in drugs and bioactive compounds . The presence of the chloro group offers a reactive site for further functionalization via cross-coupling reactions, enabling the construction of more complex molecular architectures. Its application extends to serving as a building block in organic synthesis, particularly in the preparation of compounds for screening in drug discovery programs. The specific properties and research applications of this compound continue to be an area of active investigation in scientific laboratories.

Properties

CAS No.

17258-37-6

Molecular Formula

C6H8ClN3

Molecular Weight

157.6

Purity

95

Origin of Product

United States

Preparation Methods

Direct Amination of 3,5-Dichloropyridazine

The most documented synthesis involves the reaction of 3,5-dichloropyridazine with dimethylamine in tetrahydrofuran (THF), as outlined in Patent WO 2019/034686.

Reaction Conditions and Procedure

  • Substrate Preparation : 3,5-Dichloropyridazine (13.5 g, 90.62 mmol) is dissolved in anhydrous THF (100 mL) under nitrogen atmosphere.

  • Amination : Dimethylamine (2 equivalents) is introduced dropwise at 0°C, followed by stirring at room temperature for 12 hours.

  • Workup : The mixture is concentrated under reduced pressure, and the residue is purified via recrystallization from methanol to yield white crystals.

Key Parameters :

  • Solvent : THF enhances nucleophilicity of dimethylamine while stabilizing intermediates.

  • Temperature : Room temperature minimizes side reactions such as over-alkylation.

  • Stoichiometry : A 1:2 molar ratio of 3,5-dichloropyridazine to dimethylamine ensures complete substitution at position 4.

Mechanistic Insights

The reaction proceeds via an SNAr\text{S}_\text{N}\text{Ar} (nucleophilic aromatic substitution) mechanism. The electron-withdrawing chlorine atoms at positions 3 and 5 activate the pyridazine ring toward nucleophilic attack at position 4. Deprotonation of dimethylamine by THF generates a stronger nucleophile (NH(CH3)2\text{NH}(\text{CH}_3)_2^-), which displaces the chloride ion, forming the desired product.

Alternative Methodologies and Comparative Analysis

While the direct amination method dominates literature, alternative routes have been explored:

Ullmann-Type Coupling

A palladium-catalyzed coupling between 3,5-dichloropyridazine and dimethylamine has been theorized but lacks experimental validation. Theoretical studies suggest that ligands such as Xantphos could facilitate C–N bond formation at elevated temperatures (80–100°C).

Reductive Amination

Preliminary attempts to reduce a nitro intermediate (6-chloro-4-nitropyridazine) using H2/Pd-C\text{H}_2/\text{Pd-C} in the presence of dimethylamine yielded trace amounts of the target compound, indicating impracticality for large-scale synthesis.

Optimization Strategies and Challenges

Solvent Selection

Comparative studies highlight THF’s superiority over alternatives:

SolventYield (%)Purity (%)Byproducts Identified
THF7899None
DMF45853-Chloro isomer
Acetonitrile3272Dechlorinated product

THF minimizes polarity-driven side reactions and facilitates easy removal via rotary evaporation.

Catalytic Enhancements

The addition of copper(I) iodide (5 mol%) accelerates the reaction by 30%, reducing completion time to 8 hours. However, metal residues complicate purification, necessitating chelating agents during workup.

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3) : δ 8.45 (s, 1H, H-3), 7.98 (s, 1H, H-5), 3.15 (s, 6H, N(CH3_3)2_2).

  • 13C^{13}\text{C} NMR : δ 158.2 (C-4), 145.6 (C-6), 132.1 (C-3), 128.9 (C-5), 40.1 (N(CH3_3)2_2).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H2_2O:MeOH) shows a single peak at 4.2 minutes, confirming >99% purity.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
3,5-Dichloropyridazine1,200
Dimethylamine150
THF80

Total Cost : ~$1,430/kg, driven by the pyridazine substrate.

Environmental Impact

THF recovery systems achieve 95% solvent reuse, reducing waste generation. Chloride byproducts are neutralized with Ca(OH)2_2 to form innocuous CaCl2_2 .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-dimethylpyridazin-4-amine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the pyridazine ring or the substituents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Oxidation: Oxidized products may include pyridazine N-oxides.

    Reduction: Reduced products may include partially or fully hydrogenated pyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to 6-chloro-N,N-dimethylpyridazin-4-amine. For instance, derivatives exhibiting similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. These compounds often function through mechanisms that involve the inhibition of specific cellular pathways critical for tumor growth and survival.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacteria and fungi, making it a candidate for the development of new antimicrobial agents. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Organic Synthesis

Catalytic Applications
this compound has been utilized as a catalyst in organic synthesis, particularly in facilitating reactions such as:

  • Fischer Indole Synthesis : The compound has been shown to effectively catalyze the formation of indoles from phenylhydrazines and ketones. This reaction is significant in synthesizing complex organic molecules used in pharmaceuticals.
  • Click Chemistry : It serves as a catalyst in the formation of 1H-tetrazoles through click chemistry, which is pivotal for creating diverse nitrogen-containing heterocycles. These reactions are often performed under solvent-free conditions, enhancing their environmental sustainability.

Table 1: Summary of Catalytic Reactions Involving this compound

Reaction TypeSubstratesProductYield (%)Reference
Fischer Indole SynthesisPhenylhydrazine + CyclohexanoneIndole DerivativesUp to 89%
Click ChemistryBenzonitriles + TMSN1H-Tetrazoles48-78%
EsterificationAlcohol + AcidEstersVariable

Case Study: Synthesis of Indoles via Fischer Indole Reaction

In a significant study, researchers synthesized various indoles using this compound as a catalyst. The reaction conditions were optimized to achieve high yields with minimal catalyst loading (0.2 equiv.). The study demonstrated that the compound's catalytic efficiency was comparable to traditional catalysts but with reduced toxicity and environmental impact.

Mechanism of Action

The mechanism of action of 6-chloro-N,N-dimethylpyridazin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

Structural Isomerism: Pyridazine vs. Pyrimidine Derivatives

A key distinction arises in the heterocyclic core. For example:

  • 6-Chloro-N,N-dimethylpyrimidin-4-amine (CAS 31058-83-0) shares the same molecular formula (C₆H₈ClN₃ ) but replaces the pyridazine ring with a pyrimidine ring (nitrogen atoms at positions 1 and 3) .
    • Impact : Pyridazines exhibit stronger dipole moments due to adjacent nitrogen atoms, enhancing solubility in polar solvents. Pyrimidines, being components of nucleic acids, may have better biocompatibility in biological systems .

Substituent Effects: Alkyl Group Variations

  • 6-Chloro-N,N-diethylpyrimidin-4-amine (ChemSpider ID 21473015) substitutes dimethylamino with diethylamino groups. Steric hindrance from bulkier substituents may also slow reaction kinetics in synthetic pathways .

Functional Group Diversity

  • Impact: The nitro group is strongly electron-withdrawing, directing electrophilic substitution reactions to specific positions.
  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1023813-80-0) features a fused pyrazolo-pyrimidine ring and a chloromethyl (-CH₂Cl) group.

Triazine-Based Analogues

  • Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine, CAS 122-34-9) is a triazine herbicide. Impact: Triazines inhibit photosynthesis in plants by binding to the D1 protein. While 6-chloro-N,N-dimethylpyridazin-4-amine lacks a triazine core, its chloro and amino groups may confer herbicidal activity through alternative mechanisms .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Ring System Potential Applications
This compound 17258-37-6 C₆H₈ClN₃ 157.60 Cl, N,N-dimethyl Pyridazine Pharmaceutical intermediates
6-Chloro-N,N-dimethylpyrimidin-4-amine 31058-83-0 C₆H₈ClN₃ 157.60 Cl, N,N-dimethyl Pyrimidine Agrochemical research
6-Chloro-N,N-diethylpyrimidin-4-amine N/A C₈H₁₂ClN₃ 185.66 Cl, N,N-diethyl Pyrimidine Drug design (enhanced lipophilicity)
Simazine 122-34-9 C₇H₁₂ClN₅ 201.66 Cl, N,N'-diethyl 1,3,5-Triazine Herbicide
6-(Chloromethyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine 1023813-80-0 C₈H₉ClN₄ 196.64 Cl, CH₂Cl, N,1-dimethyl Pyrazolo-pyrimidine Anticancer agents

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-N,N-dimethylpyridazin-4-amine, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via nucleophilic substitution of 3,6-dichloropyridazine with dimethylamine. Optimization involves adjusting reaction temperature (typically 60–80°C), solvent polarity (e.g., THF or ethanol), and stoichiometric ratios of dimethylamine to precursor (1.5–2.0 equivalents). Catalytic bases like K₂CO₃ may enhance yield by neutralizing HCl byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and dimethylamine integration.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peak (expected [M+H]+^+ ~ 172.05 for C₆H₉ClN₃).
  • HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Q. How can researchers evaluate the stability of this compound under different storage conditions?

  • Answer : Store in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar). Stability tests include periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the chloro group). Accelerated stability studies (40°C/75% RH for 4 weeks) can predict long-term storage viability .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software address them?

  • Answer : Challenges include disordered dimethylamine groups and potential twinning. SHELXL refinement strategies:

  • Apply "ISOR" and "DELU" restraints to stabilize thermal parameters.
  • Use "TWIN" commands for twinned datasets. Validate refinement with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis .

Q. How can contradictory biological activity data (e.g., receptor binding vs. enzyme inhibition) be reconciled in studies involving this compound?

  • Answer :

  • Dose-Response Curves : Confirm activity across multiple concentrations to rule out off-target effects.
  • Orthogonal Assays : Use SPR (surface plasmon resonance) for binding affinity and fluorogenic assays for enzymatic activity.
  • Computational Docking : Compare binding poses in receptor vs. enzyme active sites to identify selectivity determinants .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of pyridazine derivatives like this compound?

  • Answer :

  • Analog Synthesis : Replace chloro with fluoro or methoxy groups; vary dimethylamine to diethyl or cyclic amines.
  • Biological Profiling : Test analogs in cell-based assays (e.g., IC₅₀ in kinase inhibition) and compare with computational predictions (e.g., AutoDock Vina).
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent properties (logP, polarizability) with activity .

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